YCH2823

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

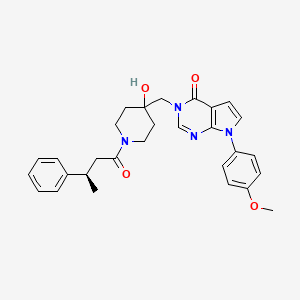

C29H32N4O4 |

|---|---|

分子量 |

500.6 g/mol |

IUPAC名 |

3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C29H32N4O4/c1-21(22-6-4-3-5-7-22)18-26(34)31-16-13-29(36,14-17-31)19-32-20-30-27-25(28(32)35)12-15-33(27)23-8-10-24(37-2)11-9-23/h3-12,15,20-21,36H,13-14,16-19H2,1-2H3/t21-/m1/s1 |

InChIキー |

GVGKEXBFBXWLFX-OAQYLSRUSA-N |

異性体SMILES |

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CN3C4=CC=C(C=C4)OC)O)C5=CC=CC=C5 |

正規SMILES |

CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CN3C4=CC=C(C=C4)OC)O)C5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

YCH2823: A Deep Dive into its Mechanism of Action as a Novel USP7 Inhibitor

For Immediate Release

Shanghai, China – December 8, 2025 – YCH2823, a novel small molecule inhibitor, is demonstrating significant promise in preclinical cancer research. This technical guide provides an in-depth analysis of its mechanism of action, targeting researchers, scientists, and drug development professionals. This compound acts as a potent and selective inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), a key regulator of cellular protein stability.

Core Mechanism: Direct Inhibition of USP7

This compound functions by directly engaging with the catalytic domain of the USP7 enzyme.[1][2] This interaction physically obstructs the enzyme's deubiquitinating activity, preventing the removal of ubiquitin chains from its substrate proteins. The inhibition of USP7 by this compound leads to the accumulation of ubiquitinated proteins, earmarking them for proteasomal degradation.

This targeted inhibition has profound downstream effects on cellular pathways that govern cell cycle progression and survival. Notably, this compound's activity is not dependent on the p53 tumor suppressor protein's mutational status, indicating its potential therapeutic utility across a broad range of cancers.[1][2]

Quantitative Analysis of this compound Activity

The potency and binding affinity of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Description |

| IC50 | 49.6 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of USP7's enzymatic activity. |

| Kd | 117 nM | The dissociation constant, representing the binding affinity of this compound to the USP7 catalytic domain. A lower Kd value signifies a stronger binding affinity. |

| Potency vs. FT671 | ~5-fold greater | This compound demonstrates approximately five times the potency of FT671, a previously identified USP7 inhibitor.[1][2] |

Signaling Pathway Perturbation

The primary downstream effect of this compound-mediated USP7 inhibition is the stabilization and activation of the p53 tumor suppressor pathway. By preventing the deubiquitination of MDM2, an E3 ubiquitin ligase and a key negative regulator of p53, this compound indirectly leads to increased levels of p53. This, in turn, transcriptionally activates the cyclin-dependent kinase inhibitor p21. The upregulation of p21 is a critical event that triggers G1 phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[1] The indispensable role of this axis is underscored by the observation that genetic knockdown of p53 or p21 markedly diminishes the sensitivity of cancer cells to this compound.[1][2]

Furthermore, treatment with this compound has been shown to elevate the levels of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in lymphomagenesis.[1][3] The precise mechanism linking USP7 inhibition to BCL6 upregulation is an area of ongoing investigation.

This compound also exhibits a synergistic anti-cancer effect when used in combination with mTOR inhibitors, suggesting a potential for combination therapy strategies.[1][3]

References

YCH2823: A Potent and Selective USP7 Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including DNA damage repair, immune response, and apoptosis.[1][2] Dysregulation of USP7 activity is linked to the progression of various cancers, making it an attractive therapeutic target. This compound has demonstrated significant efficacy in inhibiting the growth of a broad range of cancer cell lines, including those with wild-type and mutant TP53, highlighting its potential as a promising anticancer agent.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Notes |

| Target | Ubiquitin-Specific Protease 7 (USP7) | |

| IC50 | 49.6 nM | In vitro enzymatic assay.[1] |

| Kd (Dissociation Constant) | 117 nM | Direct interaction with the USP7 catalytic domain.[1] |

| Potency Comparison | ~5-fold more potent than FT671 | FT671 is another known USP7 inhibitor.[1][2] |

| Cellular Efficacy | Effective in TP53 wild-type, mutant, and MYCN-amplified cell lines | Broad applicability across different cancer genotypes.[1][2] |

Effects on Cancer Cell Lines

| Effect | Observation | Significance |

| Cell Cycle | Induces G1 phase arrest | Prevents cancer cell proliferation.[1][2] |

| Apoptosis | Induces apoptosis | Promotes programmed cell death in cancer cells.[1] |

| p53-p21 Signaling | Increases expression of p53 and p21 | Activates a critical tumor suppressor pathway.[1][2] |

| BCL6 Levels | Enhances transcriptional and protein levels of BCL6 | Modulates a key proto-oncogene with context-dependent roles in cancer.[1][2] |

| Synergism | Synergistic effect with mTOR inhibitors | Observed in MYCN-amplified cell lines, suggesting a promising combination therapy strategy.[1][2] |

Mechanism of Action

This compound exerts its anticancer effects by directly binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity.[1][2] USP7 is a crucial regulator of the stability of several oncoproteins and tumor suppressors. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.

By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates G1 cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to apoptosis in cancer cells.[1][2]

Furthermore, treatment with this compound has been shown to increase the levels of B-cell lymphoma 6 (BCL6), a transcriptional repressor that plays a complex role in tumorigenesis.[1][2] The interplay between USP7 inhibition, p53 activation, and BCL6 modulation contributes to the overall anti-tumor activity of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of USP7 inhibitors like this compound.

USP7 Enzymatic Assay (for IC50 Determination)

Principle: This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate. The inhibition of this activity by this compound is quantified to determine the IC50 value.

Materials:

-

Recombinant human USP7 enzyme

-

This compound

-

Fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-Rhodamine110)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the diluted USP7 enzyme to each well and incubate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic ubiquitin substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear tissue culture plates

-

Absorbance plate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating them with this compound for the desired time. Include untreated and vehicle-treated cells as controls.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the levels of specific proteins (p53, p21, and BCL6) in cell lysates following treatment with this compound.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for p53, p21, BCL6, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and lyse the cells to extract total protein.

-

Quantify the protein concentration in each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a highly potent and selective inhibitor of USP7 with promising anticancer activity in a variety of cancer cell types. Its mechanism of action, centered on the activation of the p53 tumor suppressor pathway, provides a strong rationale for its further investigation and development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into this compound and other USP7 inhibitors, ultimately contributing to the development of novel and effective cancer therapies. The observed synergistic effect with mTOR inhibitors opens up exciting possibilities for combination treatment strategies that warrant further exploration.

References

The Role of YCH2823 in the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YCH2823 is a novel, potent, and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme that plays a critical role in the p53 signaling pathway. By directly targeting the catalytic domain of USP7, this compound effectively prevents the deubiquitination of USP7 substrates, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation triggers a cascade of downstream events, including cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells. The anticancer effects of this compound are critically dependent on a functional p53-p21 signaling axis, highlighting its potential as a targeted therapeutic agent for a subset of human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to the p53 Signaling Pathway and the Role of USP7

The p53 tumor suppressor protein is a transcription factor that plays a central role in maintaining genomic stability and preventing tumor formation. In response to cellular stress signals such as DNA damage, oncogene activation, or hypoxia, p53 is activated and initiates a series of cellular responses, including cell cycle arrest, apoptosis, and senescence. The activity of p53 is tightly regulated by a complex network of proteins, among which the E3 ubiquitin ligase MDM2 and the deubiquitinating enzyme USP7 are key players.

MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thereby keeping p53 levels low in unstressed cells. USP7, on the other hand, can deubiquitinate and stabilize both p53 and MDM2. This dual role of USP7 makes it a critical regulator of the p53-MDM2 feedback loop and an attractive target for cancer therapy. Inhibition of USP7 is hypothesized to lead to the destabilization of MDM2 and the subsequent accumulation and activation of p53, thereby restoring its tumor-suppressive functions.

This compound: A Potent and Selective USP7 Inhibitor

This compound is a novel small molecule that has been identified as a potent and selective inhibitor of USP7.[1] It acts through a non-covalent, direct interaction with the catalytic domain of USP7, thereby blocking its deubiquitinating activity.[2]

Quantitative Data on this compound Activity

The potency and binding affinity of this compound for USP7 have been characterized through various biochemical and cellular assays.

| Parameter | Value | Description | Reference |

| IC50 | 49.6 nM | The half-maximal inhibitory concentration of this compound against USP7 enzymatic activity. | [1] |

| Kd | 117 nM | The dissociation constant for the binding of this compound to the USP7 catalytic domain. | [1] |

| Effect of p53/p21 Knockdown | Up to 690-fold increase in IC50 | The increase in the concentration of this compound required to inhibit the growth of CHP-212 cancer cells following the knockdown of p53 or p21. | [2] |

Mechanism of Action of this compound in the p53 Signaling Pathway

The primary mechanism of action of this compound is the inhibition of USP7, which has profound effects on the p53 signaling pathway.

-

USP7 Inhibition: this compound binds to the catalytic domain of USP7, preventing it from removing ubiquitin chains from its substrates.

-

MDM2 Destabilization: One of the key substrates of USP7 is MDM2. By inhibiting USP7, this compound promotes the ubiquitination and subsequent proteasomal degradation of MDM2.

-

p53 Stabilization and Accumulation: The degradation of MDM2 leads to the stabilization and accumulation of p53 in the nucleus.

-

Activation of p53 Target Genes: Accumulated p53 acts as a transcription factor, upregulating the expression of its target genes, most notably CDKN1A (encoding p21).

-

Cell Cycle Arrest and Apoptosis: The increased expression of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest at the G1 phase. The activation of p53 also induces the expression of pro-apoptotic proteins, ultimately leading to programmed cell death.

The critical role of the p53-p21 axis in mediating the anticancer effects of this compound has been demonstrated in experiments where the knockdown of either p53 or p21 significantly reduced the sensitivity of cancer cells to the compound.[2]

Signaling Pathway Diagram

Caption: The p53 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis for p53 and p21 Expression

This protocol is used to determine the protein levels of p53 and its downstream target p21 in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., CHP-212)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO

-

Complete cell culture medium

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for a designated time (e.g., 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Therapeutic Potential and Future Directions

The potent and selective inhibition of USP7 by this compound, leading to the activation of the p53 signaling pathway, positions it as a promising candidate for cancer therapy. Its efficacy in both TP53 wild-type and a subset of TP53-mutant cancer cell lines suggests a broader therapeutic window than initially anticipated.[2] Furthermore, the observed synergistic effects with mTOR inhibitors open up possibilities for combination therapies, which could enhance anticancer efficacy and overcome potential resistance mechanisms.[2]

Future research should focus on a more comprehensive evaluation of this compound in a wider range of cancer models, including in vivo xenograft studies, to validate its preclinical efficacy and safety profile. Further investigation into the mechanisms of action in TP53-mutant cell lines is also warranted. The development of biomarkers to predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.

Conclusion

This compound is a novel and potent USP7 inhibitor that effectively reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. Its mechanism of action is well-defined, and its preclinical activity is promising. This technical guide provides a comprehensive overview of the current understanding of this compound, offering valuable information for researchers and drug development professionals interested in targeting the p53 pathway for cancer therapy. Further studies are needed to fully elucidate its therapeutic potential and pave the way for its clinical development.

References

YCH2823: A Technical Guide to its Effects on TP53 Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Mutations in TP53 are among the most common genetic alterations in human cancers, often leading to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic activities. The stability of the p53 protein is tightly regulated, in part, by the ubiquitin-specific protease 7 (USP7). Inhibition of USP7 has emerged as a promising therapeutic strategy to restore p53 function in cancer cells. This technical guide provides an in-depth overview of YCH2823, a novel and potent small molecule inhibitor of USP7, and its effects on cancer cells, with a particular focus on those harboring TP53 mutations.

Introduction to this compound

This compound is a novel, potent, and selective inhibitor of ubiquitin-specific protease 7 (USP7).[1][2][3] It was developed as a potential anticancer agent and has demonstrated significant efficacy in inhibiting the growth of a range of cancer cell lines, including those with both wild-type and mutant TP53.[1][2] this compound is reported to be approximately five times more potent than the earlier USP7 inhibitor, FT671.[1]

Mechanism of Action

This compound exerts its anticancer effects by directly targeting the catalytic domain of USP7.[1] USP7 is a deubiquitinating enzyme that removes ubiquitin chains from its substrate proteins, thereby preventing their degradation by the proteasome. One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets p53 for degradation.

By inhibiting USP7, this compound leads to the following downstream effects:

-

Increased p53 and p21 Expression: Inhibition of USP7 prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 protein.[1] This, in turn, leads to the transcriptional activation of p53 target genes, including the cyclin-dependent kinase inhibitor p21.[1]

-

Cell Cycle Arrest: The upregulation of p21 inhibits cyclin-dependent kinases, leading to a halt in cell cycle progression, primarily at the G1 phase.[1]

-

Induction of Apoptosis: The accumulation of p53 can also trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]

The crucial role of the p53-p21 signaling axis in the activity of this compound is highlighted by findings that knockdown of p53 or p21 significantly reduces the sensitivity of cancer cells to the compound.[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the USP7-p53 axis. However, its effects extend to other interconnected pathways.

References

YCH2823: A Novel USP7 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its development through a scaffold hopping strategy from the earlier inhibitor FT671 has led to a compound with significantly enhanced cellular activity. This compound has demonstrated robust anti-proliferative effects in a variety of cancer cell lines, including those with wild-type and mutant TP53, as well as MYCN-amplified neuroblastoma cells. The mechanism of action is centered on the direct inhibition of the USP7 catalytic domain, leading to the stabilization of the tumor suppressor protein p53 and its downstream target p21. This, in turn, induces G1 phase cell cycle arrest and apoptosis. Furthermore, this compound has been shown to modulate the levels of the proto-oncogene BCL6 and exhibits synergistic effects with mTOR inhibitors, opening avenues for combination therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including available quantitative data and detailed experimental methodologies.

Introduction

The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in oncology, primarily through its role in stabilizing key proteins involved in tumorigenesis and tumor suppression.[1][2] One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Consequently, inhibition of USP7 represents a promising therapeutic strategy to restore p53 function in cancer cells.

This compound was identified through a scaffold hopping strategy aimed at improving the cellular potency of the known USP7 inhibitor, FT671.[1][2] This effort resulted in a novel chemical entity with enhanced efficacy in a range of cancer cell models.[2]

Discovery and Optimization

The development of this compound began with the optimization of the previously reported USP7 inhibitor, FT671.[2] Employing a scaffold hopping strategy, researchers synthesized a series of novel derivatives to enhance cellular activity. This medicinal chemistry effort led to the identification of this compound as the lead candidate with superior potency.[2]

Mechanism of Action

This compound exerts its anti-cancer effects through the direct inhibition of the catalytic activity of USP7.[1][2] This inhibition leads to a cascade of downstream cellular events culminating in cell cycle arrest and apoptosis.

Direct Inhibition of USP7

This compound directly binds to the catalytic domain of USP7, preventing the deubiquitination of its substrates.[1][2] The high affinity of this interaction is reflected in its low nanomolar inhibitory and dissociation constants.

Activation of the p53-p21 Signaling Axis

The primary consequence of USP7 inhibition by this compound is the destabilization of MDM2. This leads to the accumulation and activation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression.[1][2] The crucial role of this pathway was demonstrated by the significantly diminished sensitivity to this compound in cells where p53 or p21 were knocked down.[1]

Modulation of BCL6

Treatment with this compound has also been observed to increase the transcriptional and protein levels of B-cell lymphoma 6 (BCL6), a proto-oncogene with complex roles in cancer.[1][3] The precise mechanism and consequences of this modulation in the context of USP7 inhibition are still under investigation.

Synergy with mTOR Inhibitors

Combination studies have revealed a synergistic anti-cancer effect when this compound is used in conjunction with mTOR inhibitors, particularly in MYCN-amplified neuroblastoma cell lines.[1][4] This suggests potential combination therapy strategies for specific cancer subtypes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (USP7 Enzymatic Assay) | 49.6 nM | [2] |

| Kd (Binding Affinity to USP7) | 117 nM | [2] |

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | TP53 Status | MYCN Status | IC50 (µM) | Reference |

| MM.1S | Multiple Myeloma | Wild-Type | Not Reported | Not Reported | [1] |

| CHP-212 | Neuroblastoma | Wild-Type | Amplified | Not Reported | [1] |

| NCI-H526 | Small Cell Lung Cancer | Mutant | Not Reported | Not Reported | [1] |

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory procedures. The specific, detailed protocols used in the primary research for this compound were not publicly available in the supplementary materials of the cited publications.

USP7 Enzymatic Assay

This assay is designed to determine the in vitro inhibitory activity of this compound against purified USP7 enzyme.

-

Materials:

-

Recombinant human USP7 enzyme

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (serial dilutions in DMSO)

-

384-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a DMSO-only control.

-

Add the USP7 enzyme to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction from the linear phase of the fluorescence increase.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTS Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (serial dilutions)

-

96-well clear tissue culture plates

-

MTS reagent

-

Absorbance plate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Normalize the absorbance values of treated wells to the vehicle control wells (100% viability).

-

Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound using flow cytometry.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound at various concentrations for a predetermined time (e.g., 24, 48 hours).

-

Harvest cells, including any floating cells from the supernatant.

-

Wash cells with cold PBS and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells on a flow cytometer.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blotting

This technique is used to detect changes in the protein levels of p53, p21, and BCL6 following treatment with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p53, anti-p21, anti-BCL6, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

In Vivo Studies

While the primary publication on this compound did not include in vivo data, the potent in vitro activity suggests its potential for efficacy in animal models.[1] Studies with other USP7 inhibitors have demonstrated tumor growth inhibition in xenograft models.[1] Future research on this compound will likely involve subcutaneous xenograft studies in immunocompromised mice bearing human cancer cell lines to evaluate its anti-tumor efficacy and tolerability in vivo. Pharmacokinetic studies will also be crucial to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound. Its development is currently in the preclinical stage.

Conclusion

This compound is a promising novel USP7 inhibitor with potent in vitro anti-cancer activity across a range of cell lines with diverse genetic backgrounds. Its well-defined mechanism of action, centered on the activation of the p53 pathway, provides a strong rationale for its further development. The synergistic effects observed with mTOR inhibitors also highlight its potential for use in combination therapies. Future preclinical studies, particularly in vivo efficacy and pharmacokinetic profiling, will be critical in determining its potential for clinical translation.

References

The Impact of YCH2823 on the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a critical deubiquitylating enzyme within the ubiquitin-proteasome system. By directly engaging the catalytic domain of USP7, this compound triggers a cascade of events that culminate in cell cycle arrest and apoptosis in a variety of cancer cell lines, including those with wild-type and mutant TP53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative impact on cellular processes, and detailed protocols for key experimental assays.

Introduction to the Ubiquitin-Proteasome System and USP7

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for protein degradation and homeostasis. A key component of this system is the deubiquitylating enzymes (DUBs), which remove ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7) is a prominent DUB that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle control, DNA damage response, and oncogenesis. One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby suppressing its tumor-suppressive functions.

This compound: A Potent and Selective USP7 Inhibitor

This compound was developed as a potent and selective inhibitor of USP7, demonstrating significantly greater efficacy than its predecessor, FT671.[1] It directly interacts with the catalytic domain of USP7, preventing the cleavage of ubiquitinated substrates.[1]

Quantitative Data

The inhibitory potency and binding affinity of this compound for USP7 have been quantitatively determined through various biochemical and cellular assays.

| Parameter | Value | Assay | Target | Reference |

| IC50 | 49.6 nM | Biochemical Assay | USP7 | [2] |

| Kd | 117 nM | Biophysical Assay | USP7 Catalytic Domain | [2] |

Mechanism of Action and Impact on Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of USP7's deubiquitinating activity. This initiates a signaling cascade with significant consequences for cell fate.

The p53-p21 Axis

Inhibition of USP7 by this compound leads to the destabilization of MDM2. This, in turn, results in the accumulation and activation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates the expression of downstream target genes, most notably the cyclin-dependent kinase inhibitor p21.[1] The increased levels of p21 lead to cell cycle arrest in the G1 phase, preventing cancer cell proliferation.[1]

References

Preclinical Efficacy of YCH2823: A Technical Overview

Disclaimer: This document summarizes the publicly available preclinical data on the USP7 inhibitor YCH2823. The detailed experimental protocols and complete quantitative in vivo data are not fully available in the public domain and are primarily derived from summaries of the key publication by Cheng, Y.-J., et al. (2024). The experimental methodologies described herein are based on standard laboratory procedures and should be considered representative.

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] Developed through a scaffold hopping strategy to improve upon the earlier USP7 inhibitor FT671, this compound demonstrates significantly enhanced cellular activity and promising anti-cancer properties.[1][3] This technical guide provides a comprehensive overview of the preclinical efficacy data for this compound, focusing on its mechanism of action, in vitro and in vivo anti-tumor activity, and the experimental approaches used for its evaluation.

Core Efficacy Data

The preclinical development of this compound has established its potency and mechanism of action through a series of in vitro assays.

Biochemical and In Vitro Efficacy

This compound exhibits high potency against USP7 and demonstrates significant anti-proliferative effects in a range of cancer cell lines.

| Parameter | Value | Description |

| USP7 IC50 | 49.6 nM | The half-maximal inhibitory concentration against the USP7 enzyme, indicating high biochemical potency.[2][4] |

| Dissociation Constant (Kd) | 117 nM | Measures the binding affinity of this compound to the USP7 catalytic domain.[2][4] |

| Potency vs. FT671 | ~5-fold greater | This compound is approximately five times more potent than its predecessor, FT671.[1][3] |

| Cell Line Efficacy | Broad anti-proliferative activity | Effective against a subset of cancer cell lines with wild-type TP53, mutant TP53, and MYCN amplification.[1][2][3] |

| Resistance Induction | Up to 690-fold increase in IC50 | Observed in CHP-212 cells following knockdown of p53 or p21, confirming the mechanism of action.[1][3] |

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the deubiquitinating activity of USP7, which plays a critical role in the p53 tumor suppressor pathway.

Signaling Pathway

The primary mechanism of action of this compound involves the stabilization of p53.[1] By inhibiting USP7, this compound prevents the deubiquitination and subsequent degradation of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This leads to an accumulation of p53, which in turn transcriptionally activates its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2][3] The increased levels of p21 result in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2][3] Additionally, this compound has been observed to increase the expression of the proto-oncogene BCL6 in sensitive cell lines.[1][2][3]

References

- 1. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound as a novel USP7 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. YCH-2823, a novel USP7 inhibitor with efficacy in TP53 wild-type and mutant cancer cells | BioWorld [bioworld.com]

The Synergistic Potential of YCH2823 and mTOR Inhibitors: A Technical Guide for Cancer Researchers

An In-depth Analysis of a Novel Therapeutic Strategy Combining USP7 Inhibition with mTOR Pathway Modulation

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synergistic effects of YCH2823, a novel and potent Ubiquitin-Specific Protease 7 (USP7) inhibitor, when used in combination with mTOR inhibitors for cancer therapy. This document details the underlying mechanisms of action, presents available quantitative data, outlines experimental protocols for assessing synergy, and visualizes the complex signaling pathways involved.

Introduction to this compound and the Rationale for Combination Therapy

This compound is a novel, potent, and selective small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression and apoptosis.[1][2][3] this compound has demonstrated significant efficacy in inhibiting the growth of a variety of cancer cell lines, including those with wild-type and mutant TP53.[2][4] The mechanism of action of this compound is linked to the stabilization of p53 and p21, leading to G1 phase cell cycle arrest and apoptosis.[2]

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently hyperactivated in many types of cancer, making it a key target for therapeutic intervention. However, the clinical efficacy of mTOR inhibitors as monotherapy can be limited by resistance mechanisms.

Recent preclinical studies have revealed a synergistic anti-cancer effect when USP7 inhibitors, such as this compound, are combined with mTOR inhibitors, particularly in MYCN-amplified neuroblastoma cell lines.[4][5] This synergy suggests a promising new therapeutic avenue for treating aggressive and resistant cancers. This guide will delve into the specifics of this synergistic interaction.

Quantitative Analysis of Synergy

The synergistic effect of combining this compound with an mTOR inhibitor, such as everolimus or temsirolimus, can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[1][5][6][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

While the specific CI values for the combination of this compound and mTOR inhibitors from the primary literature are not publicly available at this time, the consistent reporting of a "synergistic effect" in publications indicates that the observed combination effects are greater than what would be expected from the sum of the individual drug effects.[2][4]

For illustrative purposes, a template for presenting such quantitative data is provided below. Researchers are encouraged to populate this table with their own experimental data.

| Cell Line | This compound IC50 (nM) | mTOR Inhibitor IC50 (nM) | Combination Treatment | Combination Index (CI) |

| (Example) CHP-212 | [Insert Data] | [Insert Data] | This compound + Everolimus | [Insert Data] |

| (Example) Kelly | [Insert Data] | [Insert Data] | This compound + Temsirolimus | [Insert Data] |

Experimental Protocols

To enable researchers to investigate the synergistic effects of this compound and mTOR inhibitors, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest (e.g., MYCN-amplified neuroblastoma lines)

-

This compound

-

mTOR inhibitor (e.g., everolimus, temsirolimus)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound alone, the mTOR inhibitor alone, and combinations of both drugs at a constant ratio. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.

Combination Index (CI) Calculation

The Chou-Talalay method is a widely accepted method for quantifying drug synergy.

Procedure:

-

Dose-Effect Curves: Generate dose-effect curves for this compound alone, the mTOR inhibitor alone, and the combination.

-

Software Analysis: Utilize software such as CompuSyn or similar programs to calculate the Combination Index (CI) values based on the dose-response data. The software will generate CI values at different effect levels (e.g., Fa = 0.5 for 50% inhibition).

-

Interpretation:

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between this compound and mTOR inhibitors is believed to stem from their complementary effects on key cancer-promoting pathways.

USP7 and p53 Signaling Pathway

This compound inhibits USP7, leading to the stabilization and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.

Caption: this compound inhibits USP7, leading to p53 stabilization and subsequent cell cycle arrest and apoptosis.

mTOR Signaling Pathway

mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes critical for tumor growth and survival. mTOR inhibitors block these downstream effects.

Caption: mTOR inhibitors block the mTORC1 pathway, leading to decreased protein synthesis and cell growth.

Proposed Mechanism of Synergy

The synergy between this compound and mTOR inhibitors likely arises from the simultaneous targeting of two critical and interconnected pathways for cancer cell survival and proliferation. By inhibiting USP7, this compound promotes p53-mediated apoptosis and cell cycle arrest. Concurrently, mTOR inhibitors suppress the pro-growth and pro-survival signals mediated by the mTOR pathway. This dual blockade may prevent cancer cells from utilizing alternative survival pathways to overcome the effects of a single agent.

References

- 1. Activation dynamics of ubiquitin-specific protease 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound as a novel USP7 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic efficacy of inhibiting MYCN and mTOR signaling against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic efficacy of inhibiting MYCN and mTOR signaling against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of Deubiquitination in Age-related Diseases [chinagp.net]

- 8. Inhibition of mTOR-kinase destabilizes MYCN and is a potential therapy for MYCN-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

YCH2823: A Potent and Selective USP7 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Selectivity Profile and Mechanism of Action

Abstract

YCH2823 is a novel, potent, and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Developed through a scaffold hopping strategy to enhance the cellular activity of its predecessor, FT671, this compound demonstrates significant potential as a therapeutic agent in oncology.[1][2] This technical guide provides a comprehensive overview of the selectivity profile, mechanism of action, and preclinical efficacy of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and ubiquitin signaling.

Introduction to USP7 as a Therapeutic Target

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous human diseases, including cancer. Deubiquitinating enzymes (DUBs) are key components of this system, responsible for removing ubiquitin modifications from substrate proteins, thereby rescuing them from degradation and modulating their function. USP7 is a particularly attractive therapeutic target in oncology due to its role in stabilizing a variety of oncoproteins and cell cycle regulators, including MDM2, a primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, it is possible to destabilize MDM2, leading to the activation of p53 and subsequent tumor cell apoptosis.

Biochemical Profile of this compound

This compound is a potent inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 49.6 nM.[3] The compound exhibits direct binding to the catalytic domain of USP7, with a dissociation constant (Kd) of 117 nM.[3]

Selectivity Profile of this compound against other DUBs

While the primary literature describes this compound as a highly selective inhibitor of USP7, specific quantitative data from a broad panel of deubiquitinating enzymes was not available in the public domain at the time of this review. The development of highly selective inhibitors is a critical challenge in the field of DUB-targeted therapies, given the structural homology among the catalytic domains of these enzymes. The reported high selectivity of this compound suggests a promising profile for minimizing off-target effects.

Mechanism of Action

This compound exerts its anticancer effects through the direct inhibition of USP7's deubiquitinating activity. This leads to a cascade of downstream cellular events, primarily centered on the activation of the p53 tumor suppressor pathway.

Signaling Pathway

The mechanism of action of this compound involves the following key steps:

-

Direct Inhibition of USP7: this compound binds to the catalytic domain of USP7, preventing it from deubiquitinating its substrates.

-

MDM2 Destabilization: One of the key substrates of USP7 is MDM2. Inhibition of USP7 leads to the accumulation of polyubiquitinated MDM2, targeting it for proteasomal degradation.

-

p53 Stabilization and Activation: With reduced levels of MDM2, the tumor suppressor protein p53 is stabilized and accumulates in the nucleus.

-

Induction of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21.

-

Cell Cycle Arrest and Apoptosis: The accumulation of p21 leads to cell cycle arrest in the G1 phase, and the overall activation of the p53 pathway triggers programmed cell death (apoptosis).

The crucial role of the p53-p21 signaling axis in the activity of this compound is highlighted by the observation that knockdown of either p53 or p21 in cancer cell lines confers significant resistance to the compound.[1]

Caption: Mechanism of action of this compound.

Preclinical Efficacy

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, including those with wild-type, mutant, and null TP53 status.[1] Its efficacy has been shown to be approximately five-fold greater than that of the parent compound, FT671.[1]

Experimental Protocols

Detailed experimental protocols for the biochemical and cellular assays used to characterize this compound were not fully available in the public domain. However, based on standard methodologies in the field, the following provides a general overview of the likely experimental approaches.

In Vitro DUB Selectivity Assay (General Protocol)

To determine the selectivity of this compound, a panel of purified recombinant deubiquitinating enzymes would be utilized. A common method is a fluorescence-based assay using a ubiquitin-rhodamine110-glycine substrate.

-

Principle: Cleavage of the substrate by a DUB releases rhodamine110, resulting in an increase in fluorescence.

-

Procedure:

-

A fixed concentration of this compound (e.g., 1 µM) is pre-incubated with each DUB in the panel in assay buffer.

-

The ubiquitin-rhodamine110-glycine substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The percent inhibition for each DUB is calculated by comparing the reaction rate in the presence of this compound to a DMSO control.

-

Caption: Experimental workflow for DUB selectivity profiling.

Cell Viability Assay (General Protocol)

To assess the anti-proliferative effects of this compound on cancer cells, a cell viability assay such as the MTS or CellTiter-Glo® assay is commonly used.

-

Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

The MTS or CellTiter-Glo® reagent is added to each well.

-

After a short incubation, the absorbance or luminescence is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and selective inhibitor of USP7 with a well-defined mechanism of action centered on the activation of the p53 tumor suppressor pathway. Its strong preclinical anti-proliferative activity in a range of cancer cell lines suggests its potential as a promising therapeutic candidate. Further investigation, including comprehensive in vivo studies and detailed selectivity profiling, will be crucial in advancing this compound towards clinical development.

References

Methodological & Application

Application Notes and Protocols for YCH2823-Mediated Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH2823 is a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] Developed as a potential anti-cancer agent, this compound has demonstrated significant efficacy in inhibiting the growth of a variety of cancer cell lines, including those with wild-type and mutant TP53.[1][2] These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in culture, focusing on its mechanism of action, which involves the induction of G1 phase cell cycle arrest and apoptosis through the p53-p21 signaling axis and modulation of BCL6.[1][2]

Mechanism of Action

This compound directly interacts with the catalytic domain of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins, including MDM2, a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound leads to an increase in the ubiquitination and subsequent degradation of MDM2. This, in turn, results in the stabilization and accumulation of p53. Activated p53 then transcriptionally upregulates the expression of target genes, including the cyclin-dependent kinase inhibitor p21, which mediates G1 phase cell cycle arrest.[1][2] The sustained activation of p53 can also lead to the induction of apoptosis. Furthermore, this compound has been shown to enhance the transcriptional and protein levels of the proto-oncogene B-cell lymphoma 6 (BCL6) in sensitive cell lines.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound in various cancer cell lines.

| Parameter | Value | Reference |

| IC50 (USP7 Inhibition) | 49.6 nM | [2] |

| Dissociation Constant (Kd) | 117 nM | [2] |

Table 1: Biochemical Activity of this compound

| Cell Line | TP53 Status | IC50 (nM) | Reference |

| CHP-212 | Wild-Type | Data not available | |

| Further TP53 wild-type, mutant, and MYCN-amplified cell lines have been tested, but specific IC50 values are not publicly available. |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Treatment | % Apoptosis (Annexin V Positive) | Reference |

| CHP-212 | This compound (Concentration and time not specified) | Data not available | |

| Specific quantitative data on the percentage of apoptosis induction is not publicly available. |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| CHP-212 | This compound (Concentration and time not specified) | Increased | Decreased | Decreased | [1] |

| Specific quantitative data on cell cycle distribution is not publicly available. |

Table 4: Effect of this compound on Cell Cycle Distribution

Signaling Pathway Diagram

Caption: this compound inhibits USP7, leading to p53 stabilization and subsequent G1 arrest and apoptosis.

Experimental Workflow Diagrams

Caption: Workflow for determining cell viability using an MTT assay after this compound treatment.

Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., CHP-212)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a concentration range that brackets the expected IC50 (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells into a 6-well plate at a density that will result in 50-70% confluency at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with this compound at a concentration of 1-5 times the IC50 value. Include a vehicle control.

-

Incubate for 24 to 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well cell culture plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells as described in the apoptosis assay protocol (steps 1-4).

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of p53, p21, and BCL6.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-BCL6, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells as described in the apoptosis assay protocol (steps 1-4).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

References

Application Notes and Protocols for YCH2823 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in tumorigenesis, most notably the p53 tumor suppressor and the MDM2 oncogene. By inhibiting USP7, this compound prevents the deubiquitination of p53, leading to its stabilization and accumulation. This, in turn, activates downstream pathways that result in cell cycle arrest at the G1 phase and apoptosis in cancer cells.[1] this compound has demonstrated significant anti-proliferative activity in both TP53 wild-type and mutant cancer cell lines, suggesting a broad therapeutic potential.[1] Furthermore, preclinical studies have indicated a synergistic anti-tumor effect when this compound is used in combination with mTOR inhibitors.[1]

These application notes provide a comprehensive guide for the utilization of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of this promising anti-cancer agent. The following sections detail the mechanism of action of this compound, protocols for establishing and maintaining a xenograft mouse model, a proposed experimental design for evaluating the in vivo efficacy of this compound, and methods for data analysis.

Mechanism of Action of this compound

This compound directly interacts with the catalytic domain of USP7, inhibiting its deubiquitinating activity.[1] This leads to an increase in the ubiquitination of USP7 substrates. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound promotes the degradation of MDM2, which in turn leads to the stabilization and accumulation of p53. Elevated p53 levels trigger the transcription of target genes such as p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest, and pro-apoptotic proteins, ultimately leading to tumor cell death.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for a successful xenograft study. It is recommended to use a cell line that has been shown to be sensitive to this compound in vitro. The CHP-212 neuroblastoma cell line, which is TP53 wild-type and MYCN-amplified, has been reported to be sensitive to USP7 inhibitors.[1] Other cell lines with known TP53 status (either wild-type or mutant) can also be considered based on in vitro screening data.

Establishment of Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice.

Materials:

-

Selected cancer cell line (e.g., CHP-212)

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice, 6-8 weeks old)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

1 mL syringes with 27-30 gauge needles

-

Hemocytometer and trypan blue

-

Sterile surgical instruments

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture the selected cancer cells in their recommended complete medium until they reach 80-90% confluency and are in the logarithmic growth phase.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add trypsin-EDTA and incubate until the cells detach.

-

Neutralize the trypsin with complete medium, collect the cells in a sterile centrifuge tube, and centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

-

-

Cell Counting and Viability:

-

Perform a cell count using a hemocytometer.

-

Assess cell viability using the trypan blue exclusion method. Viability should be >95%.

-

-

Preparation of Cell Suspension for Injection:

-

Centrifuge the required number of cells and resuspend the pellet in a sterile solution. A common injection volume is 100-200 µL per mouse.

-

The final cell concentration should be between 1 x 10^6 and 10 x 10^6 cells per injection volume.

-

For some cell lines, resuspending the cells in a 1:1 mixture of serum-free medium and Matrigel can improve tumor formation. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Disinfect the injection site (typically the right flank) with 70% ethanol.

-

Gently lift the skin and subcutaneously inject the cell suspension.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Palpate the injection site regularly to monitor for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.

-

In Vivo Efficacy Study of this compound